molecular formula C10H14BrNO B1437534 3-(3-Bromophenoxy)-N-methylpropan-1-amine CAS No. 915923-82-9

3-(3-Bromophenoxy)-N-methylpropan-1-amine

Cat. No. B1437534
M. Wt: 244.13 g/mol
InChI Key: XEVLKSFAZBWKAV-UHFFFAOYSA-N
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Description

The compound “3-(3-Bromophenoxy)propanoic acid” is a related compound with a molecular weight of 245.07 . It’s a powder at room temperature .

Scientific Research Applications

Schiff Base Compounds as Corrosion Inhibitors

Research has explored Schiff base compounds, similar in structure to 3-(3-Bromophenoxy)-N-methylpropan-1-amine, for their inhibitive effect on corrosion. These compounds, containing oxygen, nitrogen, and sulfur donors, exhibit properties that make them effective corrosion inhibitors for mild steel in acidic solutions. Such studies highlight the potential application of 3-(3-Bromophenoxy)-N-methylpropan-1-amine derivatives in protective coatings and corrosion resistance materials (Leçe, Emregül, & Atakol, 2008).

Chelating Ligands for Metal Complexes

Another application involves the design and synthesis of hexadentate (N3O3) tripodal amine phenol ligand complexes with group 13 metals such as aluminum, gallium, and indium. These ligands, which could be structurally related to 3-(3-Bromophenoxy)-N-methylpropan-1-amine, showcase the ability to form stable complexes with various metals, suggesting their use in materials science and coordination chemistry (Liu et al., 1993).

N-Demethylation of Tertiary Amines

The compound's structural analogs have been studied in enzymatic N-demethylation processes, indicating a primary isotope effect. This suggests potential applications in studying metabolic pathways and the design of pharmaceuticals by understanding the rate-limiting steps in enzymatic reactions involving tertiary amines (Abdel-Monem, 1975).

Synthesis and Reactivity in Organic Chemistry

Derivatives of 3-(3-Bromophenoxy)-N-methylpropan-1-amine have been used in organic synthesis, demonstrating the compound's versatility in creating complex molecules. This includes transformations and reactions that are fundamental to developing pharmaceuticals and advanced materials (Wang, Cai, & Ding, 2009).

Coordination Chemistry and Metal-Organic Frameworks

Research has also delved into Schiff-base zinc(II) complexes derived from similar amines, showing antibacterial activities. Such studies point to applications in developing metal-organic frameworks (MOFs) and coordination complexes with potential biomedical uses (Guo, 2011).

Safety And Hazards

The safety data sheet for a related compound, “3-(3-Bromophenoxy)-N,N-dimethylpropylamine”, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

3-(3-bromophenoxy)-N-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO/c1-12-6-3-7-13-10-5-2-4-9(11)8-10/h2,4-5,8,12H,3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEVLKSFAZBWKAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCOC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50651081
Record name 3-(3-Bromophenoxy)-N-methylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50651081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Bromophenoxy)-N-methylpropan-1-amine

CAS RN

915923-82-9
Record name 3-(3-Bromophenoxy)-N-methyl-1-propanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915923-82-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Bromophenoxy)-N-methylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50651081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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